3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione
Description
3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a piperidine-substituted phenylamino group at position 3 and a para-tolyl group at position 1 of the dione core.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-5-9-19(10-6-16)25-21(26)15-20(22(25)27)23-17-7-11-18(12-8-17)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDQIEFDZKQVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidin-1-yl group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the p-tolyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-1-yl or p-tolyl groups.
Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione. A review of pyrrole-containing compounds showed that modifications can enhance antibacterial efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds similar to the target compound demonstrated significant potency, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrrole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. A study indicated that certain pyrrole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on the structure of this compound .
Enzyme Inhibition
The compound's structural features allow it to interact with biological targets effectively. Research indicates that derivatives of pyrrole can act as inhibitors for enzymes such as cyclooxygenase (COX), which are implicated in inflammatory processes. The design of new inhibitors based on this scaffold could lead to the development of anti-inflammatory drugs with fewer side effects compared to traditional COX inhibitors .
Neuropharmacology
Given the presence of piperidine in its structure, this compound may exhibit neuropharmacological effects. Piperidine derivatives have been associated with various neurological activities, including anxiolytic and antidepressant effects. Studies exploring the pharmacodynamics of similar compounds suggest that they could modulate neurotransmitter systems effectively .
Polymer Chemistry
The unique chemical structure of this compound lends itself to applications in polymer science. Its ability to form stable bonds can be utilized in creating advanced materials with specific mechanical properties. Research into incorporating such compounds into polymer matrices has shown promise for developing materials with enhanced thermal and mechanical stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it may involve:
Binding to a receptor or enzyme: This can inhibit or activate the target, leading to a biological effect.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrrolidine-2,5-dione derivatives described in recent literature and patents. Key structural variations, synthesis yields, and observed properties are highlighted.
1-{3-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4f)
- Structure : Features dual 5-methoxyindole moieties linked via a piperidinylpropyl chain to the dione core.
- Synthesis : High yield of 93.8% , suggesting efficient coupling and purification protocols .
- Notes: The methoxyindole groups may enhance lipophilicity and receptor binding compared to the target compound’s simpler aryl substituents.
1-{4-[3-(1H-Indol-3-yl)piperidin-1-yl]butyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (6a)
- Structure : Contains indole-substituted piperidine groups connected via a butyl chain to the dione core.
- Synthesis : Lower yield (44.9% ) attributed to stereochemical complexity, as NMR data revealed two stereoisomers .
1-{4-[3-(5-Fluoro-1H-indol-3-yl)piperidin-1-yl]butyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (6b)
- Structure : Similar to 6a but includes a 5-fluoro substitution on one indole ring.
- Synthesis : Yield of 49.2% , marginally higher than 6a , possibly due to fluorine’s electronic effects aiding purification .
- Notes: Fluorine may improve metabolic stability relative to non-halogenated analogs like the target compound.
(3S)-3-[(1R)-1-[4-[(2-Cyclopropyl-6-methyl-4-pyridyl)oxymethyl]phenyl]ethyl]-3-methyl-pyrrolidine-2,5-dione
- Structure : Contains a cyclopropyl-pyridyloxymethyl group and a chiral ethyl-methyl substituent.
- Notes: This patented compound exemplifies structural diversity within the dione class, with a pyridine ring and cyclopropyl group offering distinct steric and electronic profiles compared to the target compound’s piperidine and tolyl groups .
Structural and Functional Analysis
Table 1: Comparative Overview of Pyrrolidine-2,5-dione Derivatives
Critical Insights
- Synthetic Efficiency : Compound 4f demonstrates superior yields compared to 6a and 6b , likely due to fewer stereochemical challenges .
- Stereochemical Complexity : The target compound’s lack of reported stereoisomers contrasts with 6a , where isomerism complicates synthesis and characterization .
- Substituent Effects : Fluorine in 6b and methoxy groups in 4f highlight how electron-withdrawing/donating groups modulate physicochemical properties.
Biological Activity
The compound 3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by case studies and relevant research findings.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Pyrrolidine-2,5-dione
- Substituents :
- p-Tolyl group
- 4-(Piperidin-1-yl)phenyl amino group
Antibacterial Activity
Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various pyrrolidine compounds against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.0039 | S. aureus |
| Another Pyrrolidine Derivative | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, certain pyrrolidine derivatives have shown antifungal activity. The compound was tested against various fungal strains, with results indicating moderate effectiveness against common pathogens such as Candida albicans. The specific activity profile for this compound remains to be fully elucidated.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research into similar compounds has revealed that modifications in the piperidine and phenyl rings can enhance cytotoxic effects against cancer cell lines. For example, studies on related pyrrolidine derivatives have shown promising results in inhibiting cell proliferation in breast and lung cancer models .
Case Study: Anticancer Activity
A recent study evaluated a series of pyrrolidine derivatives including the target compound against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Antifungal activity is often mediated through disruption of fungal cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
